2-(Benzyloxy)-1,3-dichlorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

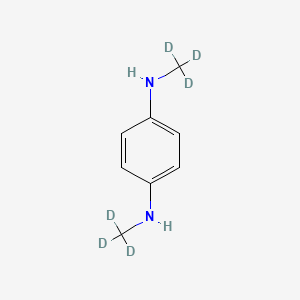

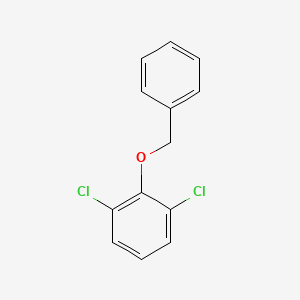

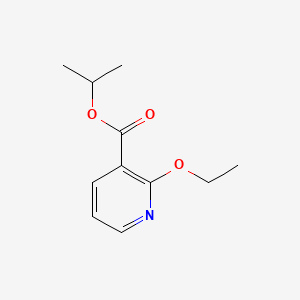

The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound “2-(Benzyloxy)-1,3-dichlorobenzene” suggests it contains a benzene ring with benzyloxy and dichloro substituents .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions, starting from readily available substances. The exact process would depend on the specific compound and the starting materials .Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the arrangement of atoms in a molecule and the types of bonds present .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. For example, benzylic hydrogens in alkyl substituents on a benzene ring are activated toward free radical attack .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .Wissenschaftliche Forschungsanwendungen

Synthesis of Benzyl Ethers and Esters

“2-(Benzyloxy)-1,3-dichlorobenzene” is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This compound provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .

Base-Induced Wittig Rearrangement

Further study on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

Synthesis of 2-(Benzyloxy)hydroquinone

“2-(Benzyloxy)-1,3-dichlorobenzene” is used in the synthesis of 2-(benzyloxy)hydroquinone . This compound is a key intermediate in the production of various pharmaceuticals and other fine chemicals .

Preparation of Sequential Polypeptides

This compound is also used to prepare sequential polypeptides . These polypeptides have applications in the field of biotechnology, particularly in the development of novel therapeutics .

Synthesis of Multidentate Chelating Ligands

“2-(Benzyloxy)-1,3-dichlorobenzene” is used as a reagent for the synthesis of multidentate chelating ligands . These ligands are important in coordination chemistry and are used in the formation of complex metal ions .

Pharmaceutical Research

This compound is used in pharmaceutical research as an intermediate . It plays a crucial role in the synthesis of new drugs and the improvement of existing drug formulations .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that benzyloxy compounds often act as prodrugs, undergoing metabolic transformations in the body to yield active metabolites . These metabolites can then interact with their targets, leading to various physiological effects.

Biochemical Pathways

Benzyloxy compounds are often involved in reactions such as oxidative addition, which can lead to changes in the electron configuration of the compound and its subsequent reactivity .

Pharmacokinetics

Similar compounds have been shown to undergo rapid metabolism, with the benzyloxy group often being cleaved during this process .

Result of Action

Similar compounds have been known to cause changes at the molecular level, such as the reduction of electron-withdrawing functions into electron-donating amino and alkyl groups .

Action Environment

The action, efficacy, and stability of 2-(Benzyloxy)-1,3-dichlorobenzene can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological environment in which the compound is present .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3-dichloro-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKWNVSAHAHCTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674534 |

Source

|

| Record name | 2-(Benzyloxy)-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21524-44-7 |

Source

|

| Record name | 2-(Benzyloxy)-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-[1,2]Oxazolo[4,5-F]indole](/img/structure/B585125.png)

![3-[4-(Hydroxymethyl)piperazin-1-YL]propanoic acid](/img/structure/B585132.png)

![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine](/img/structure/B585140.png)